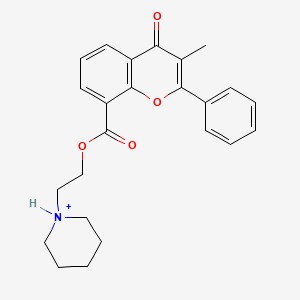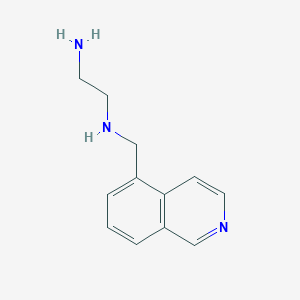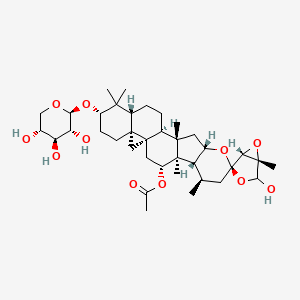
Paeciloxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paeciloxanthone is a natural product found in Paecilomyces with data available.
Applications De Recherche Scientifique
Cytotoxic Activities
Paeciloxanthone, isolated from the marine mangrove fungus Paecilomyces sp., exhibits notable cytotoxicity. In vitro studies have shown its effectiveness against HepG2 cells, with an IC50 value of 1.08 μg/mL. This compound also demonstrates acetylcholineesterase inhibitory and antimicrobial activities (Wen et al., 2008).
Gastroprotective Properties
Research on Pyranocycloartobiloxanthone A (PA), a xanthone from Artocarpus obtusus, indicates its efficacy as a gastroprotective compound against ethanol-induced ulcers in rats. This compound’s gastroprotective effect is linked to antioxidant, anti-inflammatory, anti-apoptotic mechanisms, and antibacterial action against Helicobacter pylori (Sidahmed et al., 2013).
Nematicidal and Insecticidal Properties
Paeciloxazine, another compound from Paecilomyces sp., possesses moderate nematicidal activity and weak insecticidal properties. Its structure is unique, featuring a pyrrolobenzoxazine skeleton (Kanai et al., 2004).
Antimicrobial and Antiparasitic Effects
Phomoxanthone A, isolated from Paecilomyces sp., demonstrates significant antimicrobial activities against various bacterial strains including Bacillus subtilis and Escherichia coli. It also exhibits inhibitory effects against promastigote forms of Leishmania amazonensis and Trypanosoma cruzi, suggesting potential as an antiparasitic agent (Ramos et al., 2022).
Platelet-Activating Factor Receptor Binding Inhibition
Studies on rubraxanthone and related xanthones demonstrate their ability to inhibit platelet-activating factor receptor binding. This suggests potential applications in conditions related to abnormal platelet aggregation (Jantan et al., 2002).
Anticoagulant and Profibrinolytic Activities
Cudratricusxanthone A (CTXA) shows promising anticoagulant and profibrinolytic activities. Its effects include inhibiting thrombin-catalyzed fibrin polymerization and platelet aggregation, suggesting potential in developing new anticoagulant agents (Yoo et al., 2014).
Antidepressant-like Effects
Paecilomyces hepiali has been found to exert antidepressant-like effects by modulating the noradrenergic and dopaminergic systems. It shows potential in treating depression-like behaviors in rats (Wang et al., 2017).
Hypoglycemic and Hypolipidemic Activities
Paecilomyces tenuipes demonstrates hypoglycemic and hypolipidemic effects in diabetic rat models. Its actions include lowering blood glucose levels and balancing cholesterol levels, which could be beneficial in treating type 2 diabetes (Liu et al., 2017).
Polyxanthones with Biological Activities
Functionalized polyxanthones, such as poly(azoxanthone-ester)s (PAXEs), show antioxidant activity, antibacterial properties, and heavy metal sorption abilities. These polymers are promising for pharmaceutical and food industry applications (Lakouraj et al., 2015).
Neurotrophic Factor Stimulation
1,3,7-Trihydroxyxanthone stimulates the expression of neurotrophic factors in rat astrocyte cultures, which may support its potential in treating psychiatric disorders (Yang et al., 2018).
Propriétés
Formule moléculaire |
C20H20O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C20H20O4/c1-11(2)4-5-13-6-7-15(22)18-19(23)17-14(10-21)8-12(3)9-16(17)24-20(13)18/h4,6-9,21-22H,5,10H2,1-3H3 |
Clé InChI |
BVPDHUFKVJXUQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)CC=C(C)C)CO |
Synonymes |
paeciloxanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one](/img/structure/B1261355.png)
![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)





![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)



